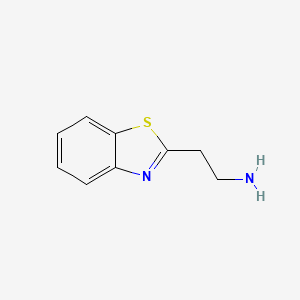

2-(1,3-Benzothiazol-2-yl)ethanamine

Übersicht

Beschreibung

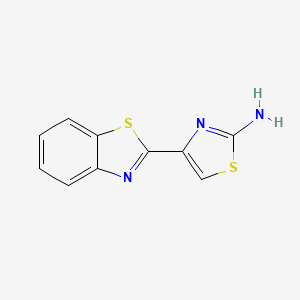

2-(1,3-Benzothiazol-2-yl)ethanamine is a biochemical compound with the molecular formula C9H10N2S . It is used for proteomics research . The molecular weight of this compound is 178.25 .

Synthesis Analysis

The synthesis of benzothiazoles, including 2-(1,3-Benzothiazol-2-yl)ethanamine, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This reaction provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-yl)ethanamine is represented by the formula C9H10N2S . The compound also exists as a hydrochloride salt with the formula C9H11ClN2S and an average mass of 214.715 Da .Chemical Reactions Analysis

The synthesis of benzothiazoles involves a reaction of 2-aminothiophenol with aldehydes . This reaction is promoted by iodine and occurs in DMF, providing 2-substituted benzothiazoles . The reaction proceeds without catalysts, tolerates a wide range of functionalities, and provides the desired products in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)ethanamine include a molecular weight of 178.25 and a molecular formula of C9H10N2S . The compound is used for proteomics research .Wissenschaftliche Forschungsanwendungen

- Field : Biochemistry and Medicinal Chemistry .

- Application : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds .

- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Field : Green Chemistry .

- Application : Benzothiazoles have been synthesized using green chemistry methods .

- Methods : The synthesis of benzothiazole compounds related to green chemistry was achieved from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

- Field : Biochemistry and Medicinal Chemistry .

- Application : Benzothiazole derivatives have shown a wide range of biological activity such as antibacterial activity .

- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

- Results : The synthesized benzothiazole derivatives have shown antimicrobial activity .

Anti-tubercular Compounds

Green Chemistry

Antimicrobial Activity

- Field : Biochemistry and Medicinal Chemistry .

- Application : Benzothiazole derivatives have been used as anti-HIV compounds .

- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .

- Results : The synthesized benzothiazole derivatives have shown anti-HIV activity .

- Field : Neurology and Medicinal Chemistry .

- Application : Benzothiazole derivatives have been used as anti-Parkinson compounds .

- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .

- Results : The synthesized benzothiazole derivatives have shown anti-Parkinson activity .

- Field : Material Science .

- Application : Benzothiazole derivatives have been used as electrophosphorescent emitters in OLEDs .

- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .

- Results : The synthesized benzothiazole derivatives have shown good electrophosphorescent properties .

Anti-HIV Compounds

Anti-Parkinson Compounds

Electrophosphorescent Emitter in OLEDs

- Field : Biochemistry and Medicinal Chemistry .

- Application : Benzothiazole derivatives have been used as anti-inflammatory agents .

- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .

- Results : The synthesized benzothiazole derivatives have shown anti-inflammatory activity .

- Field : Biochemistry and Medicinal Chemistry .

- Application : Benzothiazole derivatives have been used as enzyme inhibitors .

- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .

- Results : The synthesized benzothiazole derivatives have shown enzyme inhibitory activity .

- Field : Biochemistry and Medicinal Chemistry .

- Application : Benzothiazole derivatives have been used as imaging reagents .

- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .

- Results : The synthesized benzothiazole derivatives have shown good imaging properties .

Anti-Inflammatory Agents

Enzyme Inhibitors

Imaging Reagents

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTRQIYNHRBUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407128 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1,3-Benzothiazol-2-yl)ethanamine | |

CAS RN |

82928-10-7 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

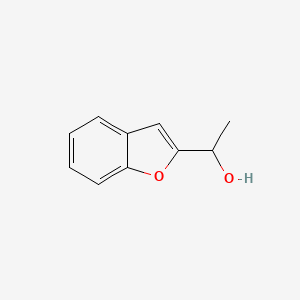

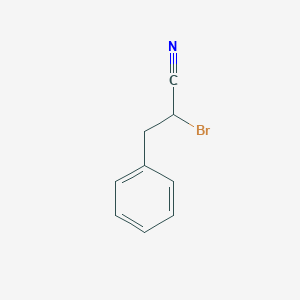

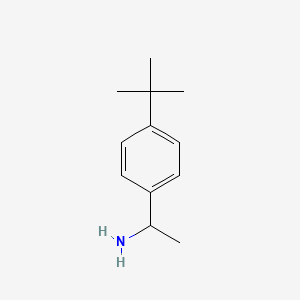

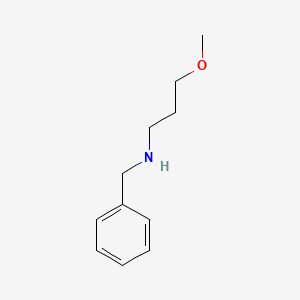

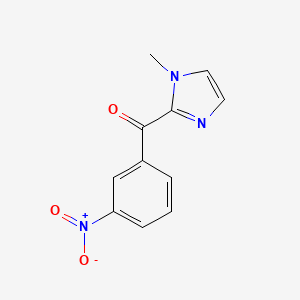

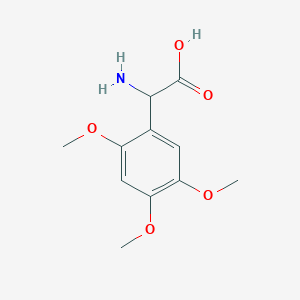

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)